molecular formula C18H22N6O2S B5675724 2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine

2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5675724
M. Wt: 386.5 g/mol
InChI Key: SNOCQROOARNDPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound , often involves multi-component reactions that enable the efficient assembly of complex molecules. For example, a domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed, showcasing the potential strategies for the preparation of sulfonylated imidazo[1,2-a]pyridine derivatives (Cui, Zhu, Li, & Cao, 2018). Such methodologies highlight the functional group tolerance and efficiency in synthesizing complex molecules similar to the target compound.

Molecular Structure Analysis

The molecular structure of compounds within this chemical space has been characterized by various spectroscopic techniques, including X-ray diffraction studies. For instance, the crystal and molecular structure of a sulfonyl-piperidin-4-yl-diphenyl-methanol derivative was determined, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015). These studies provide insights into the stereochemistry and atomic arrangement that are crucial for understanding the chemical behavior of the target compound.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, reflecting their chemical properties. For instance, the metal- and base-free synthesis through elemental sulfur-initiated oxidative annulation has been demonstrated for the efficient creation of these compounds from 2-aminopyridines and aldehydes (Tan, Ni, Huang, & Deng, 2018). Such reactions emphasize the versatility and reactivity of imidazo[1,2-a]pyridines, providing a framework for understanding the chemical reactivity of the compound .

properties

IUPAC Name

2-[[2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]imidazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-22-13-17(21-14-22)27(25,26)24-9-4-5-15(11-24)18-20-8-10-23(18)12-16-6-2-3-7-19-16/h2-3,6-8,10,13-15H,4-5,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOCQROOARNDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine

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